Valeranone

Catalog No.
S546540
CAS No.
55528-90-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valeranone

CAS Number

55528-90-0

Product Name

Valeranone

IUPAC Name

(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1

InChI Key

HDVXJTYHXDVWQO-CFVMTHIKSA-N

SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C

solubility

Soluble in DMSO

Synonyms

valeranone, valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer, valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer, yatamanson

Canonical SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C

The exact mass of the compound Valeranone is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Valeranone (CAS 55528-90-0) is a bicyclic sesquiterpene ketone natively found in Valeriana officinalis and Nardostachys jatamansi [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard, a specialized fragrance fixative, and a pharmacological reference compound. Unlike crude botanical extracts, purified Valeranone offers a stable, non-acidic structural scaffold with a defined molecular weight of 222.37 g/mol and a high estimated LogP of 4.64, making it highly lipophilic [2]. Its primary procurement value lies in its high boiling point (approx. 287.9 °C), which ensures superior thermal stability during formulation compared to more volatile monoterpenes, and its utility as a precise chemical marker for standardizing complex sesquiterpenoid mixtures [2].

Substituting pure Valeranone with crude Valeriana essential oil or alternative markers like valerenic acid introduces severe reproducibility and processability risks. Crude extracts exhibit extreme chemotypic variability, with natural Valeranone concentrations fluctuating widely between 0.5% and 17.9% depending on the plant source and harvest conditions [1]. This high variance makes crude mixtures unsuitable for precise pharmacological or chemical ecology assays. Furthermore, substituting Valeranone with valerenic acid alters the fundamental chemistry of the system; valerenic acid contains a reactive carboxylic acid group that directly modulates specific receptors and alters solubility profiles, whereas Valeranone is a neutral ketone [2]. Similarly, using common volatile esters like bornyl acetate as a proxy fails in high-temperature applications due to their significantly lower boiling points and higher volatility, leading to formulation losses [1].

Thermal Stability Advantage Over Volatile Ester Comparators

Valeranone demonstrates significantly higher thermal stability than common monoterpene esters found in similar botanical matrices. It features a boiling point of 287.9 °C, whereas bornyl acetate, a common in-class comparator and alternative marker, boils at approximately 227 °C [1]. This ~60 °C difference in boiling point dictates their behavior during heat-intensive extraction and blending processes.

Evidence DimensionBoiling Point / Thermal Volatility
Target Compound DataValeranone (BP: 287.9 °C)
Comparator Or BaselineBornyl acetate (BP: ~227 °C)
Quantified Difference~60 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg) during extraction and formulation

The significantly higher boiling point of Valeranone prevents evaporative losses during high-temperature processing or prolonged storage, making it a more reliable fixative and stable reference standard than volatile monoterpene esters.

Elimination of Chemotypic Variability in Assay Standardization

Procuring purified Valeranone eliminates the severe batch-to-batch inconsistency inherent in crude botanical extracts. Analytical studies of Valeriana spp. essential oils reveal that natural Valeranone concentrations fluctuate dramatically from 0.5% to 17.9% across different samples, representing a massive coefficient of variation [1]. Utilizing a >95% pure synthetic or isolated Valeranone standard replaces this unpredictable 17.4% concentration swing with a fixed, reproducible molarity.

Evidence DimensionConcentration Variance
Target Compound DataPurified Valeranone (Defined purity, e.g., >95%)
Comparator Or BaselineCrude Valeriana officinalis essential oil (0.5% to 17.9% Valeranone content)
Quantified DifferenceElimination of >17% concentration fluctuation
ConditionsGC-MS quantification across different plant chemotypes and harvest conditions

Procuring isolated Valeranone is mandatory for quantitative structure-activity relationship (QSAR) studies and quality control, as crude oils cannot provide the batch-to-batch consistency required for rigorous scientific validation.

Lipophilicity and Functional Group Distinction from Valerenic Acid

Valeranone and valerenic acid are both key sesquiterpenoids, but their distinct functional groups dictate different physicochemical behaviors. Valeranone is a neutral ketone with a high estimated LogP of 4.64, whereas valerenic acid contains a carboxylic acid moiety that is prone to ionization at physiological pH [1]. This structural difference means Valeranone offers a highly lipophilic, non-acidic scaffold, avoiding the specific GABA-A receptor binding kinetics and pH-dependent solubility shifts strictly associated with the valerenic acid marker [2].

Evidence DimensionChemical Structure and Partition Coefficient
Target Compound DataValeranone (Neutral ketone, LogP ~4.64)
Comparator Or BaselineValerenic Acid (Carboxylic acid, pH-dependent ionization)
Quantified DifferenceAbsence of acidic proton; higher baseline lipophilicity
ConditionsIn vitro membrane permeability and receptor binding assays

Buyers investigating non-acidic sesquiterpene pathways or requiring a neutral, highly lipophilic scaffold for derivatization must select Valeranone over valerenic acid to avoid unwanted acidic interactions and altered bioavailability.

GC-MS Standardization of Sesquiterpenoid Mixtures

Due to its elimination of chemotypic variability (as detailed in Section 3), pure Valeranone is the optimal reference standard for authenticating Valeriana and Nardostachys extracts in pharmacognosy and quality control [1]. It provides a stable, reproducible baseline for retention-index and mass spectral libraries.

High-Temperature Fragrance Fixation

Leveraging its high boiling point (287.9 °C) and thermal stability, Valeranone is utilized as a stable modifier and fixative in perfumery [2]. It successfully anchors highly volatile top notes without degrading or evaporating under processing heat, outperforming lighter monoterpene esters.

Non-Acidic Scaffold for CNS Drug Discovery

Because it provides a neutral ketone structure with high lipophilicity (LogP ~4.64) compared to valerenic acid, Valeranone is specifically selected as a lead compound or derivatization scaffold in neuropharmacological research [2]. It allows researchers to target sedative or anxiolytic pathways without the pharmacokinetic limitations and pH-dependent solubility issues of carboxylic acids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Exact Mass

222.1984

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Valeranone

Dates

Last modified: 02-18-2024
1: De J, Lu Y, Ling L, Peng N, Zhong Y. Essential Oil Composition and Bioactivities of Waldheimia glabra (Asteraceae) from Qinghai-Tibet Plateau. Molecules. 2017 Mar 13;22(3). pii: E460. doi: 10.3390/molecules22030460. PubMed PMID: 28335395.
2: Glaser J, Schultheis M, Moll H, Hazra B, Holzgrabe U. Antileishmanial and cytotoxic compounds from Valeriana wallichii and identification of a novel nepetolactone derivative. Molecules. 2015 Apr 1;20(4):5740-53. doi: 10.3390/molecules20045740. PubMed PMID: 25834987.
3: Flamini G, Cioni PL, Maccioni S, Baldini R. Essential oil composition and in vivo volatiles emission by different parts of Coleostephus myconis capitula. Nat Prod Commun. 2010 Aug;5(8):1321-4. PubMed PMID: 20839645.
4: Mathela CS, Padalia RC, Chanotiya CS. Kanokonyl acetate-rich Indian valerian from northwestern Himalaya. Nat Prod Commun. 2009 Sep;4(9):1253-6. PubMed PMID: 19831039.
5: Qi HY, Wei XN, Shi YP. Sesquiterpenoids from Valeriana tangutica. J Asian Nat Prod Res. 2009;11(1):33-7. doi: 10.1080/10286020802435778. PubMed PMID: 19177234.
6: Tanaka K, Komatsu K. Comparative study on volatile components of Nardostachys rhizome. J Nat Med. 2008 Jan;62(1):112-6. doi: 10.1007/s11418-007-0199-7. Epub 2007 Oct 6. PubMed PMID: 18404355.
7: Mathela CS, Chanotiya CS, Sammal SS, Pant AK, Pandey S. Compositional diversity of terpenoids in the Himalayan Valeriana genera. Chem Biodivers. 2005 Sep;2(9):1174-82. PubMed PMID: 17193199.
8: Torres-Valencia JM, Meléndez-Rodríguez M, Alvarez-García R, Cerda-García-Rojas CM, Joseph-Nathan P. DFT and NMR parameterized conformation of valeranone. Magn Reson Chem. 2004 Oct;42(10):898-902. PubMed PMID: 15366065.
9: Letchamo W, Ward W, Heard B, Heard D. Essential oil of Valeriana officinalis L. cultivars and their antimicrobial activity as influenced by harvesting time under commercial organic cultivation. J Agric Food Chem. 2004 Jun 16;52(12):3915-9. PubMed PMID: 15186117.
10: Hazelhoff B, Malingré TM, Meijer DK. Antispasmodic effects of valeriana compounds: an in-vivo and in-vitro study on the guinea-pig ileum. Arch Int Pharmacodyn Ther. 1982 Jun;257(2):274-87. PubMed PMID: 7114974.
11: Rücker G, Tautges J, Sieck A, Wenzl H, Graf E. [Isolation and pharmacodynamic activity of the sesquiterpene valeranone from Nardostachys jatamansi DC]. Arzneimittelforschung. 1978;28(1):7-13. German. PubMed PMID: 580202.
12: Gupta PD, Virmani V. Clinical trial of jatamansone (syn: Valeranone) in hyperkinetic behaviour disorders. Neurol India. 1968 Oct-Dec;16(4):168-73. PubMed PMID: 4886500.
13: Hikino H, Takeshita Y, Hikino Y, Takemoto T. [Conformation of valeranone and derivatives]. Yakugaku Zasshi. 1967 Sep;87(9):1035-9. Japanese. PubMed PMID: 5627422.
14: Wenkert E, Berges DA. The stereospecific introduction of a vicinally functionalized angular methyl group. A synthesis of l-valeranone. J Am Chem Soc. 1967 May 10;89(10):2507-9. PubMed PMID: 6042758.
15: Hikino H, Hikino Y, Takeshita Y, Meguro K, Takemoto T. Structure and absolute configuration of valeranone. Chem Pharm Bull (Tokyo). 1965 Dec;13(12):1408-16. PubMed PMID: 5866238.
16: Hikino H, Takeshita Y, Hikino Y, Takemoto T. Conformation of valeranone and derivatives. Chem Pharm Bull (Tokyo). 1965 May;13(5):626-8. PubMed PMID: 5867724.
17: HIKINO H, HIKINO Y, TAKESHITA Y, MEGURO K, TAKEMOTO T. STRUCTURE OF VALERANONE. Chem Pharm Bull (Tokyo). 1963 Sep;11:1207-10. PubMed PMID: 14068747.

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